molecular formula C₂₀H₂₈O₂ B041943 (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol CAS No. 3625-82-9

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

Cat. No. B041943
CAS RN: 3625-82-9
M. Wt: 300.4 g/mol
InChI Key: CNPGMVAEOUQDBN-SLHNCBLASA-N
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Description

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives involves multiple steps, starting from basic structures like dihydro-11-methoxycyclopenta[a]phenanthren-17-one and progressing through isomeric forms and secondary alcohols to achieve complex derivatives (Coombs & Boyd, 1998). These processes can include the optimization of precursor compounds and the employment of ethylene diketal in the synthesis of bay-region analogues (Coombs, 1999).

Molecular Structure Analysis

Crystal and molecular structure analyses of cyclopenta[a]phenanthrene derivatives provide insights into their conformation and structural properties. For instance, specific synthetic intermediates have been studied for their crystallography, revealing monoclinic space groups and detailed unit cell dimensions (Lynton & Siew, 1973).

Chemical Reactions and Properties

Research into the chemical reactions of cyclopenta[a]phenanthrenes often explores their potential carcinogenicity and the synthesis of metabolites. Studies include the synthesis of oxygenated derivatives and the identification of monohydroxy metabolites produced by rat liver preparations, highlighting the metabolic interest in these compounds (Coombs et al., 1975).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their structural characteristics. Detailed analyses can include the investigation of crystal structures, providing essential information on the physical form and stability of these molecules (Lynton & Siew, 1973).

Chemical Properties Analysis

The chemical properties of cyclopenta[a]phenanthrenes, such as their mutagenicity and carcinogenicity, are subjects of significant research interest. These studies often focus on the synthesis and testing of derivatives for their biological activities, exploring the relationship between chemical structure and carcinogenic potential (Coombs et al., 1973).

Scientific Research Applications

Environmental Bioremediation

Phenanthrene, a structural relative within the polycyclic aromatic hydrocarbons (PAHs) family, is of significant interest due to its environmental impact. Sphingomonads, a group of bacteria, have shown a remarkable ability to degrade phenanthrene in contaminated soils and sediments. This biodegradation process is crucial for mitigating the toxicity of PAHs in the environment. The study by Waigi et al. (2015) delves into the taxonomic, autecological, and genetic features of sphingomonads, highlighting their adaptability and efficiency in metabolizing phenanthrene under various conditions (Waigi et al., 2015).

Microbial Degradation of Organic Pollutants

Mycobacterium strains have been identified as potent degraders of pyrene, another PAH, suggesting a broader scope of microbial applications in the bioremediation of hazardous substances. The review by Qutob et al. (2022) synthesizes data on the degradation efficiency, metabolite formation, and proposed pathways, offering insights into the microbial cleanup of PAH-contaminated environments (Qutob et al., 2022).

Chemical Synthesis and Transformation

The chemistry of cyclopenta[c]phenanthrenes, compounds with structural similarities to phenanthrenes, has been studied for their potential in creating new chemical entities with desirable properties. Brzuzan et al. (2013) discuss the environmental occurrence, chemical synthesis methods, and biological activities of these compounds, shedding light on their potential uses in various fields, including environmental science and pharmacology (Brzuzan et al., 2013).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-19,21H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGMVAEOUQDBN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036252
Record name 18-Methylestradiol-3-methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

CAS RN

848-01-1, 3625-82-9
Record name Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(±)-
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Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 18-Methylestradiol-3-methyl ether
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Record name 18-Methylestradiol-3-methyl ether
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Record name 3-Methoxy-18-methyl-1,3,5(10)-estratrien-17 beta-ol
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Record name Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(+-)
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